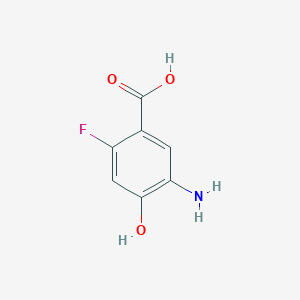

5-氨基-2-氟-4-羟基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

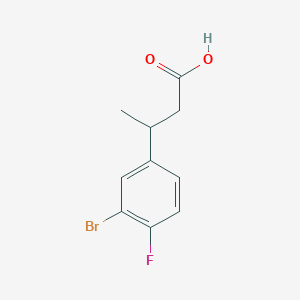

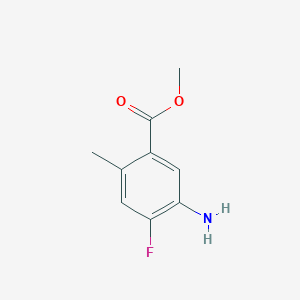

AFHBA is a synthetic organic compound that belongs to the family of benzoic acids. It carries a fluoride group at the ortho-position . The chemical formula of AFHBA is C7H6FNO3, and it has a molecular weight of 175.13.

Synthesis Analysis

The synthesis of compounds similar to AFHBA often involves the use of pinacol boronic esters . The para-positioning of carboxylic acid and hydroxy in 2-fluoro-4-hydroxybenzoic acid is preferred for synthesizing mesogens used in liquid crystal . The phosphonic acid moiety can be replaced with 5-amino-2-hydroxybenzoic acid group, further validating 5-amino-2-hydroxybenzoic acid as a phosphotyrosine mimic .

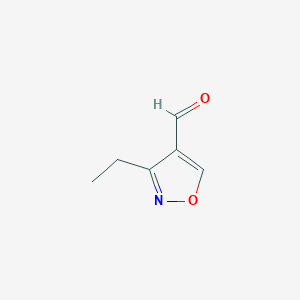

Molecular Structure Analysis

The molecular structure of AFHBA is planar . The InChI code is 1S/C7H6FNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12) .

Physical And Chemical Properties Analysis

AFHBA has a molecular weight of 171.13 . The InChI code is 1S/C7H6FNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12) .

科学研究应用

抗生素的生物合成

5-氨基-2-氟-4-羟基苯甲酸在各种抗生素的生物合成中发挥作用,尤其是在诺卡菌形成利福霉素发色团的过程中。它作为生物合成途径中的前体,促进了安莎霉素的发展,安莎霉素是一类抗生素,在治疗细菌感染方面具有广泛的应用(Ghisalba和Nüesch,1981)。

抗肿瘤活性

对含有5-氟尿嘧啶的氨基酸酯衍生物的研究表明,这些衍生物与5-氨基-2-氟-4-羟基苯甲酸具有相似的结构,并具有有希望的抗肿瘤活性。这些衍生物已被评估其对各种癌细胞系的抑制效果,表明其在癌症治疗中的潜在应用(Xiong等,2009)。

分析化学应用

在分析化学中,羟基苯甲酸的衍生物,包括与5-氨基-2-氟-4-羟基苯甲酸相似的衍生物,已被用作氨基酸高效液相色谱分析中的柱前荧光标记试剂。该应用强调了该化合物在提高氨基酸检测分析方法的灵敏度和特异性方面的效用(Watanabe和Imai,1981)。

放射性配体合成

大脑中γ-氨基丁酸受体的特定放射性配体的合成涉及与5-氨基-2-氟-4-羟基苯甲酸结构相关的化合物。这些放射性配体对于神经学研究至关重要,可以深入了解γ-氨基丁酸受体的功能和潜在治疗靶点(Vos和Slegers,1994)。

植物抗病性

与5-氨基-2-氟-4-羟基苯甲酸密切相关的水杨酸衍生物已被研究其在诱导植物系统获得性抗性(SAR)中的作用。这项研究对开发针对各种病原体的新型植物保护剂具有重要意义,有助于可持续农业实践(Silverman等,2005)。

安全和危害

未来方向

AFHBA has potential applications in the development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors . The equivalent potencies observed by the replacement of phosphonic acid moiety with 5-amino-2-hydroxybenzoic acid group further validates 5-amino-2-hydroxybenzoic acid as a phosphotyrosine mimic .

作用机制

Target of Action

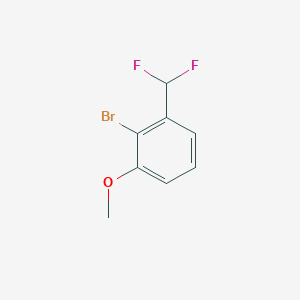

It’s known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In the context of the suzuki–miyaura coupling, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s known that the biosynthesis of phenolic compounds in foods, which includes hydroxybenzoic acids, involves the shikimate and phenylpropanoid pathways .

Result of Action

It’s known that the compound is used in the synthesis of mesogens used in liquid crystal . The ortho-positioned fluoride group introduces an additional intercalated smectic phase .

Action Environment

The broad application of suzuki–miyaura coupling, in which this compound is used, arises from the exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

5-amino-2-fluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYBCCYMGRHOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)